N-tert-butyl-3-oxopyrazolidine-1-carboxamide
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Description
N-tert-butyl-3-oxopyrazolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBOA and is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, which is an important neurotransmitter in the central nervous system. The inhibition of EAATs by TBOA has been shown to have significant effects on the physiological and biochemical processes in the body.
Scientific Research Applications
Novel Synthesis Approaches
- A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been devised, showcasing the compound's utility as a versatile intermediate for further chemical synthesis. This process involves a two-step synthesis from potassium tricyanomethanide, featuring a selective Sandmeyer reaction, thus offering a more versatile synthesis route than previously available (Bobko, Kaura, Evans, & Su, 2012).
Structural and Chemical Properties
- Research on the tautomerism of 1H‐pyrazole‐3(5)‐(N‐tert‐butyl)carboxamide in both solid state and solution revealed interesting insights into its structural behavior. X-ray crystallography and NMR spectra analysis showed the presence of tautomers in a temperature-dependent ratio, which could have implications for its chemical reactivity and application in synthesis (Claramunt et al., 2005).
Biological Evaluation
- A series of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, with the tert-butyl group as a chain terminal moiety, showed significant hCB1 receptor affinity. This discovery provides a foundation for the design of new CB1 ligands, indicating the compound's potential application in pharmacological research targeting cannabinoid receptors (Silvestri et al., 2010).
Target-Based Design and Synthesis
- The compound's derivatives have been explored for their insecticidal activity, demonstrating significant potential against pests. Specifically, new pyrazole amide derivatives showed promising activity against cotton bollworm, indicating the utility of these compounds in developing new insecticides (Deng et al., 2016).
Material Science Applications
- In the field of material science, functionalized derivatives of the compound have been synthesized, exhibiting fluorescence in both solution and solid states. This suggests potential applications in developing new fluorophores for use in imaging and sensing technologies (Wrona-Piotrowicz et al., 2016).
properties
IUPAC Name |
N-tert-butyl-3-oxopyrazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-8(2,3)9-7(13)11-5-4-6(12)10-11/h4-5H2,1-3H3,(H,9,13)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHQBCGPWCMUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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